molecular formula C8H4ClN3 B1360867 6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile CAS No. 1000340-76-0

6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

Cat. No. B1360867
CAS RN: 1000340-76-0
M. Wt: 177.59 g/mol
InChI Key: ZWWATZWPHOVBID-UHFFFAOYSA-N
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Description

6-Chloro-1H-pyrrolo[2,3-b]pyridine is used in the preparation of heterocyclic compounds for the treatment of cancer . It is a heterocyclic molecule that can be utilized as a pharmaceutical building block .


Synthesis Analysis

The synthesis of 6-Chloro-1H-pyrrolo[2,3-b]pyridine involves the use of heterocyclic building blocks . A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been reported with potent activities against FGFR1, 2, and 3 .


Molecular Structure Analysis

The molecular structure of 6-Chloro-1H-pyrrolo[2,3-b]pyridine consists of a pyrrolopyridine core with a chlorine atom at the 6-position . The ligand binding pocket of JAK3 is known to be comprised of a hinge region in the ATP-binding site and a spatial cavity surrounded by hydrophobic amino acid residues .


Chemical Reactions Analysis

6-Chloro-1H-pyrrolo[2,3-b]pyridine has shown potential inhibitory activity toward JAKs (JAK3, JAK1, and JAK2) . It has also been used as a starting material in a recent synthesis of azaserotonin .


Physical And Chemical Properties Analysis

6-Chloro-1H-pyrrolo[2,3-b]pyridine is a solid compound with a molecular weight of 152.58 . Its empirical formula is C7H5ClN2 .

Scientific Research Applications

Synthesis of Derivatives and Scaffolds

6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile serves as a key building block in the synthesis of various chemically significant derivatives. For instance, it allows the creation of 4-substituted 7-azaindole derivatives, as demonstrated by Figueroa‐Pérez et al. (2006) in their work on the synthesis of these derivatives using simple nucleophilic displacement methods (Figueroa‐Pérez et al., 2006). Similarly, Abdel-Mohsen and Geies (2008) showcased its versatility in synthesizing a range of pyrrolo[2,3-b]pyridine and pyrido[2′,3′:5,4]pyrrolo[2,3-d]pyrimidine systems, some of which have potential as antibacterial agents (Abdel-Mohsen & Geies, 2008).

Biologically Active Compounds

The compound is also instrumental in the synthesis of biologically active pyrrolo[2,3-b]pyridine scaffolds. Sroor (2019) prepared and characterized new derivatives showing potential biological activity (Sroor, 2019). Additionally, Kayukov et al. (2020) discussed the base-catalyzed reactions of 6-halopyridine-3,5-dicarbonitriles with alcohols, leading to pyrrole ring fusion and the creation of various biologically relevant compounds (Kayukov et al., 2020).

Optical and Electronic Properties

The optical and electronic properties of derivatives are another area of research. Zedan, El-Taweel, and El-Menyawy (2020) reported on the structural, optical, and diode characteristics of pyridine derivatives, exploring their potential in electronic applications (Zedan et al., 2020).

Material Science and Corrosion Inhibition

Furthermore, its derivatives have been explored in the context of material science. Dandia, Gupta, Singh, and Quraishi (2013) synthesized pyrazolopyridine derivatives using ultrasonic irradiation and evaluated their effectiveness as corrosion inhibitors for mild steel in acidic conditions (Dandia et al., 2013).

Mechanism of Action

Target of Action

The primary targets of 6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .

Mode of Action

6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile interacts with FGFRs, inhibiting their activity . This inhibition occurs through the compound’s binding to the receptors, preventing their dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This action results in the suppression of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Biochemical Pathways

The compound’s action affects the FGFR signaling pathway, which plays a crucial role in various types of tumors . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . Therefore, the inhibition of this pathway by 6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile can potentially suppress tumor growth and progression .

Pharmacokinetics

The compound’s low molecular weight suggests it may have favorable pharmacokinetic properties .

Result of Action

In vitro studies have shown that 6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile can inhibit the proliferation of breast cancer 4T1 cells and induce their apoptosis . It also significantly inhibits the migration and invasion of these cells .

Safety and Hazards

The safety information for 6-Chloro-1H-pyrrolo[2,3-b]pyridine indicates that it is classified as Acute Tox. 4 Oral - Eye Dam. 1. Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Future Directions

The development of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR has promising prospects . Compound 4h, a derivative of 6-Chloro-1H-pyrrolo[2,3-b]pyridine, exhibited potent FGFR inhibitory activity and significantly inhibited the migration and invasion of 4T1 cells . This suggests that 4h could be an appealing lead compound beneficial to subsequent optimization .

properties

IUPAC Name

6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3/c9-7-3-5(4-10)6-1-2-11-8(6)12-7/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWATZWPHOVBID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=N2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646911
Record name 6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1000340-76-0
Record name 6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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